1-Amino-1-(2,3-difluorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2,3-difluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propane backbone. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2,3-difluorobenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, completing the synthesis of this compound.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C . Major products formed from these reactions include substituted amines, carbonyl compounds, and imines .
Scientific Research Applications
1-Amino-1-(2,3-difluorophenyl)propan-2-OL has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions with receptor binding pockets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-(2,3-difluorophenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-2-(2,4-difluorophenyl)propan-2-OL: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring.
1-Amino-3-(2,4-difluorophenyl)propan-2-OL: This compound has an additional carbon atom in the propane backbone, leading to different chemical properties and reactivity.
2-Amino-1-(3,4-difluorophenyl)propan-1-OL: This compound has the amino and hydroxyl groups on different carbon atoms, resulting in distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Biological Activity
1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry. The presence of a difluorophenyl group enhances its biological activity, making it a subject of interest in various therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.
- Molecular Formula : C₉H₁₃F₂N₁O
- Molar Mass : Approximately 187.19 g/mol
- Density : 1.252 g/cm³
- Boiling Point : ~287.6 °C
- pKa : ~12.27
The compound exists in two stereoisomeric forms, (1S,2R) and (1R,2S), which can exhibit different biological activities due to their stereochemistry.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:
- Molecular Targets : The compound has been shown to interact with enzymes involved in metabolic pathways and receptors that modulate signal transduction.
- Biochemical Pathways : It modulates several biochemical pathways, potentially affecting processes such as neurotransmitter reuptake and inflammatory responses.
Biological Activities
Research indicates that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.
- Anti-inflammatory Effects : The compound may demonstrate anti-inflammatory activities through the modulation of inflammatory mediators.
- Neuropharmacological Effects : Its interaction with monoamine transporters indicates potential use in treating mood disorders or neurodegenerative diseases .
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
Neuropharmacological | Modulation of neurotransmitter levels |
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antibacterial agent. -
Neuropharmacological Research :
Another study focused on the compound's effects on serotonin and norepinephrine transporters. The findings revealed that the (1S,2R) isomer showed enhanced binding affinity compared to the (1R,2S) form, indicating stereoselectivity in its mechanism of action relevant to mood regulation .
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
QGQMHGKLKBAITH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origin of Product |
United States |
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